(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one
CAS No.: 566938-31-6
Cat. No.: VC17252755
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 566938-31-6 |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | (4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C11H15NO3/c1-2-11(8-15-10(13)12-11)6-5-9-4-3-7-14-9/h3-4,7H,2,5-6,8H2,1H3,(H,12,13)/t11-/m1/s1 |
| Standard InChI Key | GGBLPCRBVLZXDB-LLVKDONJSA-N |
| Isomeric SMILES | CC[C@]1(COC(=O)N1)CCC2=CC=CO2 |
| Canonical SMILES | CCC1(COC(=O)N1)CCC2=CC=CO2 |
Introduction
(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound features a unique structural framework, including an ethyl group and a furan moiety, which contribute to its reactivity and selectivity in various chemical reactions. It is classified under the oxazolidinones, a class of compounds known for their biological activity and utility in drug development.
Synthesis
The synthesis of (4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one typically involves a multi-step process. It begins with the formation of the oxazolidinone ring, followed by the introduction of the furan-2-yl ethyl group. Common methods include asymmetric synthesis techniques to achieve the desired chirality.
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Formation of Oxazolidinone Ring: This step often involves the reaction of an amino alcohol with a carbonyl compound under specific conditions.
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Introduction of Furan-2-yl Ethyl Group: This may involve alkylation reactions with appropriate furan derivatives.
Applications
(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure makes it a valuable building block for constructing complex molecules with potential biological activity.
| Application Area | Description |
|---|---|
| Pharmaceutical Intermediates | Used in the synthesis of analgesics and other active pharmaceutical ingredients. |
| Organic Synthesis | Acts as a chiral auxiliary or intermediate in asymmetric synthesis. |
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